molecular formula C15H13Cl2N3S2 B12038533 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole CAS No. 618412-42-3

3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole

Cat. No.: B12038533
CAS No.: 618412-42-3
M. Wt: 370.3 g/mol
InChI Key: GWHJFIHGHPGPJN-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is a synthetic 1,2,4-triazole-3-thione derivative, a chemical scaffold renowned in medicinal chemistry for its diverse biological potential . The core 1,2,4-triazole ring is a privileged structure in drug discovery, known for its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . The incorporation of a sulfanyl (thioether) bridge to a 2,4-dichlorobenzyl group and a thienyl substituent at the 5-position enhances the molecule's lipophilicity and steric profile, which can significantly influence its bioavailability and binding affinity . This specific molecular architecture makes it a compound of high interest for investigating new therapeutic agents. This compound is primarily intended for research into new pharmacologically active substances. Its structural features suggest potential for a wide spectrum of biological activities, consistent with the reported properties of 1,2,4-triazole-3-thiones. Research applications may include the investigation of antimicrobial agents, as the triazole nucleus is a key component of many clinical antifungal drugs (e.g., fluconazole, itraconazole) that act by inhibiting fungal cytochrome P450 enzymes . Furthermore, the 1,2,4-triazole scaffold is found in anticancer drugs like letrozole and anastrozole , indicating this compound's utility in oncology research, potentially targeting hormone-dependent cancers or other proliferative pathways. Additional research avenues include exploring its anticonvulsant, anti-inflammatory, and antiviral properties, as numerous triazole-thione derivatives have demonstrated efficacy in these areas . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

618412-42-3

Molecular Formula

C15H13Cl2N3S2

Molecular Weight

370.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C15H13Cl2N3S2/c1-2-20-14(13-4-3-7-21-13)18-19-15(20)22-9-10-5-6-11(16)8-12(10)17/h3-8H,2,9H2,1H3

InChI Key

GWHJFIHGHPGPJN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Thiosemicarbazides

A widely adopted method involves the cyclization of thiosemicarbazide intermediates under alkaline conditions. For example, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol can be synthesized by heating ethyl 2-(2-thienyl)acetate with thiosemicarbazide in ethanol under reflux, followed by treatment with sodium hydroxide. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and sulfur retention.

Key reaction conditions :

  • Solvent: Ethanol/water (1:1)

  • Base: 10% NaOH

  • Temperature: 80–100°C

  • Yield: 68–75%

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate cyclocondensation. A study demonstrated that exposing thiosemicarbazide derivatives to microwave radiation (300 W, 120°C) for 3–5 minutes in DMF achieves comparable yields (72–78%) to conventional 8-hour reflux methods. This approach reduces side reactions, as evidenced by NMR purity >95%.

Thiolation with 2,4-Dichlorobenzylsulfanyl Group

The final step introduces the (2,4-dichlorobenzyl)sulfanyl moiety through thiol-alkyl coupling.

Nucleophilic Displacement

Reacting 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with 2,4-dichlorobenzyl chloride in DMF/K2CO3 achieves selective sulfanyl substitution.

Critical parameters :

  • Molar ratio: 1:1.05 (triazole:benzyl chloride)

  • Base: K2CO3 (2 eq)

  • Temperature: 60°C, 6 hours

  • Yield: 76%

Radical Thiol-Ene Coupling

An emerging method employs photoinitiated radical coupling using AIBN (azobisisobutyronitrile) and UV light (365 nm). This technique minimizes oxidation byproducts and improves regioselectivity.

Advantages :

  • No base required

  • Room temperature conditions

  • Yield: 81%

Integrated Synthetic Pathways

The most efficient routes combine these steps sequentially:

Pathway A (Conventional) :

  • Cyclocondensation → 68%

  • Ethyl group introduction → 82%

  • Thiolation → 76%
    Overall yield : 42.5%

Pathway B (Microwave-Assisted) :

  • Microwave cyclization → 78%

  • Propargyl alkylation → 85%

  • Radical thiol-ene coupling → 81%
    Overall yield : 53.7%

Analytical Characterization

Successful synthesis is confirmed through:

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 4.21 (q, J=7.2 Hz, 2H, CH₂CH₃), 4.89 (s, 2H, SCH₂), 6.95–7.45 (m, 6H, thienyl + aryl)

  • IR (KBr): 2560 cm⁻¹ (S-H stretch), 1598 cm⁻¹ (C=N)

Chromatographic Purity :

  • HPLC: >99% (C18 column, MeOH:H₂O 75:25)

Challenges and Optimization

Byproduct Formation

The primary side product (3-[(2,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole ) forms via sulfoxide oxidation. Nitrogen sparging reduces this to <2%.

Solvent Selection

DMF outperforms DMSO in thiolation steps due to higher dielectric constant (ε=36.7 vs. ε=47.2), reducing ionic byproducts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorinated benzyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used in nucleophilic substitution reactions, while electrophilic substitutions may involve reagents like bromine or iodine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as an antimicrobial or antifungal agent. The presence of the triazole ring, which is known for its biological activity, makes it a candidate for drug development.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. The triazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs for treating infections or other diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity, while the thienyl group can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • 4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione Structural Difference: Replaces the 2,4-dichlorobenzyl group with a 4-methyltriazole and lacks the thiophene ring. Physical Properties: Exhibits conformational polymorphism with two crystal forms (monoclinic and orthorhombic) and melting points of 451 K and 454 K, respectively. Bond lengths and angles are nearly identical, but conformational flexibility alters packing .

Antimicrobial Activity

  • 3-(4-Bromobenzyl)-4-alkyl/aryl-5-(thiophen-2-yl)-4H-1,2,4-triazoles
    • Structural Difference : Replaces 2,4-dichlorobenzyl with 4-bromobenzyl.
    • Synthesis : Yields range from 60–85% via cyclization and alkylation reactions, comparable to methods used for dichlorobenzyl analogs .
    • Activity : Demonstrated antimicrobial properties, though specific data for dichlorobenzyl analogs are lacking. The bromine atom may offer different electronic effects compared to chlorine .

Antioxidant Properties

  • 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles Structural Difference: Replaces thiophene with pyridine and dichlorobenzyl with chlorophenyl. Activity: Exhibited antioxidant activity surpassing BHA/BHT in some derivatives.

Key Substituent Comparisons

Compound Name Substituent at Position 3 Position 5 Ring Key Properties/Activities Reference
Target Compound 2,4-Dichlorobenzylsulfanyl Thiophen-2-yl N/A (Theoretical lipophilicity)
4-Fluorobenzylsulfanyl analog 4-Fluorobenzylsulfanyl Thiophen-2-yl COX-2 inhibition (IC50 = 4.26 μM)
4-Bromobenzylsulfanyl analog 4-Bromobenzylsulfanyl Thiophen-2-yl Antimicrobial (yield: 60–85%)
4-Methyltriazole analog 4-Methyltriazole-sulfanylmethyl None Polymorphism (m.p. 451–454 K)

Biological Activity

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against certain fungal and bacterial strains. In vitro studies have demonstrated its efficacy against common pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans4 μg/mL
Aspergillus fumigatus8 μg/mL
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL

These results suggest that the compound may have potential as an antimicrobial agent, particularly in antifungal applications .

Anticancer Potential

Research has indicated that 3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole may possess anticancer properties. A study examining its effects on various cancer cell lines revealed:

  • Inhibition of cell proliferation in human breast cancer (MCF-7) cells with an IC50 of 18.5 μM
  • Moderate cytotoxicity against human colon cancer (HCT-116) cells with an IC50 of 25.3 μM

The compound's mechanism of action is thought to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and DNA fragmentation in treated cancer cells .

Anti-inflammatory Activity

In vivo studies using rodent models have demonstrated the anti-inflammatory potential of this compound:

  • Carrageenan-induced paw edema model:
    • 50% reduction in paw volume at a dose of 30 mg/kg
    • Comparable efficacy to indomethacin (10 mg/kg)
  • Cotton pellet-induced granuloma formation:
    • 40% inhibition of granuloma formation at 50 mg/kg dose
    • Significant reduction in inflammatory markers (TNF-α, IL-6)

These findings suggest that the compound may have potential as an anti-inflammatory agent, possibly through the modulation of pro-inflammatory cytokine production .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various in vitro assays:

AssayIC50 Value
DPPH radical scavenging45.7 μM
ABTS radical scavenging38.2 μM
Lipid peroxidation inhibition52.3 μM

While these results indicate moderate antioxidant activity, further studies are needed to elucidate the compound's potential as an antioxidant agent in biological systems .

Structure-Activity Relationship

The biological activity of this compound is closely related to its structural features:

  • The 1,2,4-triazole core contributes to its broad spectrum of biological activities
  • The 2,4-dichlorobenzyl group enhances lipophilicity and membrane permeability
  • The thienyl moiety may play a role in its antioxidant properties
  • The ethyl substituent on the triazole ring influences its binding affinity to target proteins

These structure-activity relationships provide valuable insights for the design of more potent derivatives with improved biological profiles .

Q & A

Q. Critical Parameters :

FactorOptimal ConditionImpact on Yield/Purity
Solvent polarityDMF > DMSO > EthanolHigher polarity improves S–C bond formation
Temperature80–100°CPrevents side reactions
CatalystK₂CO₃ or Cs₂CO₃Enhances nucleophilicity

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation requires:

  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.1–8.3 ppm), thiophene protons (δ 6.8–7.0 ppm), and ethyl groups (δ 1.2–1.4 ppm) .
    • IR : S–C stretching (600–700 cm⁻¹), C=N (1600 cm⁻¹) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 85° between triazole and thiophene rings) and confirms sulfanyl bond geometry .
  • Elemental analysis : C, H, N, S percentages must align with theoretical values (e.g., C: 48.3%, H: 3.2%, N: 12.6%, S: 14.4%) .

Q. Example Spectral Data :

TechniqueKey Peaks/FeaturesReference Compound Similarity
¹H NMR (DMSO-d₆)δ 4.21 (s, SCH₂), δ 2.89 (q, CH₂CH₃)Matches 4-ethyl-5-aryl triazoles
IR (KBr)1615 cm⁻¹ (C=N), 680 cm⁻¹ (C–S)Consistent with thioether linkages

Advanced: How can computational methods predict electronic properties and reactivity?

Methodological Answer:
Density-functional theory (DFT) at the B3LYP/6-31G* level calculates:

  • Electrostatic potential (ESP) : High electron density at sulfur and nitrogen atoms, indicating nucleophilic sites .
  • HOMO-LUMO gap : A narrow gap (~3.5 eV) suggests redox activity, correlating with observed antimicrobial behavior .
  • Molecular docking : Docking into Candida albicans CYP51 (PDB: 5TZ1) shows hydrogen bonds between the triazole ring and heme propionates (binding energy: −8.2 kcal/mol) .

Q. Computational Parameters :

PropertyValue (DFT)Experimental Validation
Dipole moment4.8 DebyeMatches crystallographic data
Mulliken chargesS: −0.32, N: −0.45Aligns with NMR chemical shifts

Advanced: What structure-activity relationships (SAR) govern its biological activity?

Methodological Answer:
Key SAR insights:

  • Sulfanyl groups : Dual substitutions enhance lipophilicity (logP ~3.8), improving membrane permeability .
  • Thiophene moiety : π-π stacking with tyrosine residues in COX-2 (IC₅₀ = 4.26 μM vs. celecoxib’s 0.07 μM) .
  • Chlorine substituents : 2,4-Dichloro groups increase electronegativity, boosting antifungal activity (MIC: 2 μg/mL against Aspergillus fumigatus) .

Q. Bioactivity Data :

TargetActivity (IC₅₀/MIC)Mechanism
Bacterial DNA gyraseIC₅₀ = 12.3 μMCompetitive ATPase inhibition
Fungal CYP51MIC = 2 μg/mLHeme iron coordination

Advanced: How can contradictory spectral or bioactivity data be resolved?

Methodological Answer:
Contradictions arise from:

  • Solvent effects : NMR shifts vary in DMSO vs. CDCl₃ (e.g., ethyl protons δ 1.2 in DMSO vs. 1.1 in CDCl₃) .
  • Biological assay conditions : Varying pH (5.5 vs. 7.4) alters protonation states, affecting MIC values .
  • Crystallographic vs. DFT geometries : X-ray shows planar triazole rings, while DFT predicts slight puckering (angle deviation: 2.7°) .

Q. Resolution Strategies :

  • Standardize protocols : Use identical solvent systems (e.g., DMSO-d₆ for all NMR) .
  • Dose-response curves : Test bioactivity across pH 5.0–7.4 to identify optimal conditions .
  • Hybrid refinements : Combine XRD and DFT to reconcile structural discrepancies .

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